![molecular formula C31H56O6 B14348232 Bis[(oxiran-2-yl)methyl] pentacosanedioate CAS No. 90937-20-5](/img/structure/B14348232.png)
Bis[(oxiran-2-yl)methyl] pentacosanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(oxiran-2-yl)methyl] pentacosanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of pentacosanedioic acid, where the carboxyl groups are esterified with oxiran-2-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] pentacosanedioate typically involves the esterification of pentacosanedioic acid with oxiran-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(oxiran-2-yl)methyl] pentacosanedioate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Diols are formed from the oxidation of oxirane rings.
Reduction: Alcohols are produced from the reduction of ester groups.
Substitution: Substituted products are formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(oxiran-2-yl)methyl] pentacosanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of Bis[(oxiran-2-yl)methyl] pentacosanedioate involves its interaction with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can form stable conjugates with therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[(oxiran-2-yl)methyl] terephthalate
- Bis[(oxiran-2-yl)methyl] adipate
- Bis[(oxiran-2-yl)methyl] sebacate
Uniqueness
Bis[(oxiran-2-yl)methyl] pentacosanedioate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.
Propiedades
Número CAS |
90937-20-5 |
|---|---|
Fórmula molecular |
C31H56O6 |
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) pentacosanedioate |
InChI |
InChI=1S/C31H56O6/c32-30(36-26-28-24-34-28)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-31(33)37-27-29-25-35-29/h28-29H,1-27H2 |
Clave InChI |
QZTZPYZCVBKXQR-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


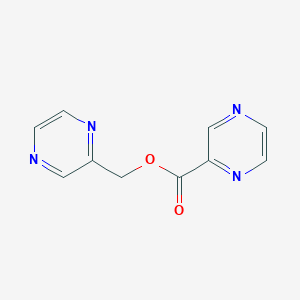

![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
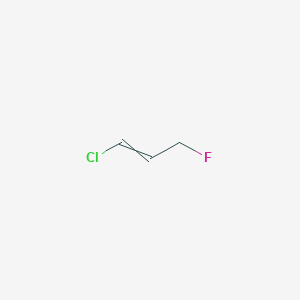
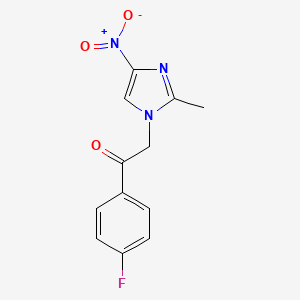
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
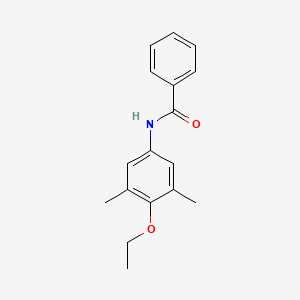

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
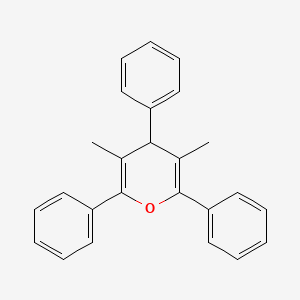


![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)

